Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate
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Overview
Description
Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate is a chemical compound with the molecular formula C11H15KO3 . This compound is known for its unique structure, which includes a hexahydro-1H-1,4-methanocyclopenta[c]furan ring system. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other potassium carboxylates with different ring systems or substituents. Examples include:
- Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-2-carboxylate
- Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-3-carboxylate
Uniqueness
What sets Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate apart is its specific ring structure and the position of the carboxylate group. These features confer unique chemical properties, making it particularly useful in certain synthetic and research applications .
Properties
Molecular Formula |
C11H15KO3 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
potassium;6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxylate |
InChI |
InChI=1S/C11H16O3.K/c1-9-6-14-11(8(12)13)5-7(9)3-4-10(9,11)2;/h7H,3-6H2,1-2H3,(H,12,13);/q;+1/p-1 |
InChI Key |
WCNIYJAGPSTNBP-UHFFFAOYSA-M |
Canonical SMILES |
CC12CCC3C1(COC2(C3)C(=O)[O-])C.[K+] |
Origin of Product |
United States |
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